[3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone
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Overview
Description
3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is substituted with various functional groups, including an amino group, a trifluoromethyl group, and a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiophenes, which undergo a series of reactions such as nitration, reduction, and cyclization to form the thienopyridine core. The introduction of the trifluoromethyl group can be achieved through electrophilic or nucleophilic trifluoromethylation reactions. The final step usually involves the coupling of the thienopyridine core with the methoxyphenyl group under specific reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and process optimization is often carried out to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitro group will regenerate the amino group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in areas such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The amino group may form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
Uniqueness
Compared to similar compounds, 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications.
Biological Activity
The compound 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone, with the molecular formula C22H15F3N2OS, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article aims to synthesize available data on its biological activity, focusing on cytotoxicity and antiproliferative effects against various cancer cell lines.
Structural Information
The compound features a complex thieno[2,3-b]pyridine core with multiple substituents that may influence its biological activity. The structural formula is represented as follows:
- Molecular Formula : C22H15F3N2OS
- SMILES : CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=CC=C4)N
Biological Activity Overview
Research into the biological activity of this compound is limited; however, studies on related thieno[2,3-b]pyridine derivatives provide insights into possible mechanisms and effects.
Cytotoxicity and Antiproliferative Effects
- Cell Lines Tested : The compound's activity has been evaluated against several cancer cell lines including MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).
-
MTT Assay Results : The MTT assay is commonly used to assess cell viability and proliferation. In studies involving thieno derivatives, significant antiproliferative effects were observed:
- MCF-7 Cell Line : Compounds similar to the target compound exhibited IC50 values ranging from 4.3 µg/mL to >1000 µg/mL, indicating varying degrees of effectiveness against this breast cancer cell line .
- MDA-MB-231 Cell Line : Selective indices (SI) were noted, with some compounds showing high selectivity for MDA-MB-231 cells over normal cells, suggesting potential therapeutic applications.
Mechanistic Insights
The mechanisms of action for compounds in this class often involve:
- Inhibition of Kinase Activity : Many thieno derivatives have been shown to inhibit key pathways involved in tumor growth, such as VEGF/KDR and PDGF receptor pathways. This inhibition is critical for reducing tumor vascularization and growth.
- Induction of Apoptosis : Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest at G0/G1 and G2/M phases.
Table 1: Cytotoxicity Data
Compound | Cell Line | IC50 (µg/mL) | Selectivity Index |
---|---|---|---|
Compound A | MCF-7 | 4.3 | 19.3 |
Compound B | MDA-MB-231 | 8.37 | 3.7 |
Compound C | HeLa | >1000 | - |
Case Studies
A comparative study involving structurally similar thieno derivatives highlighted the importance of specific substituents on the pyridine ring affecting biological activity. For instance, compounds with trifluoromethyl groups showed enhanced cytotoxicity due to increased lipophilicity and potential interactions with cellular membranes .
Properties
Molecular Formula |
C23H17F3N2O2S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C23H17F3N2O2S/c1-12-3-5-13(6-4-12)17-11-16(23(24,25)26)18-19(27)21(31-22(18)28-17)20(29)14-7-9-15(30-2)10-8-14/h3-11H,27H2,1-2H3 |
InChI Key |
HEUZHCGCATZNCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=C(C=C4)OC)N |
Origin of Product |
United States |
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